molecular formula C23H20F2N6O2 B2574192 1,7-bis(4-fluorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898443-24-8

1,7-bis(4-fluorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No. B2574192
CAS RN: 898443-24-8
M. Wt: 450.45
InChI Key: YKNMYSCCVRRPAU-UHFFFAOYSA-N
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Description

1,7-bis(4-fluorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C23H20F2N6O2 and its molecular weight is 450.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Compounds with structural features similar to the specified chemical, particularly those involving triazine and purine derivatives, have been synthesized and evaluated for various biological activities. For instance, derivatives of 1,2,4-triazine and purine have shown promise in biological studies, with some compounds exhibiting antibacterial, anticancer, and antiviral properties due to their unique structural configurations (Shi et al., 2018), (Bara et al., 2020).

Neurodegenerative Disease Research

Research on benzyl-substituted tetrahydropyrazino purinediones, which share structural similarities with the specified compound, has revealed their potential as multitarget drugs for neurodegenerative diseases. These compounds have been identified as dual-target-directed ligands, combining adenosine receptor antagonistic activity with monoamine oxidase inhibition, suggesting a potential application in the treatment and study of neurodegenerative disorders (Brunschweiger et al., 2014).

Anticancer and Antimicrobial Studies

The synthesis of novel compounds with triazine and purine moieties has led to the discovery of molecules with significant anticancer and antimicrobial activities. These studies have laid the groundwork for further exploration of similar compounds in the search for new therapeutic agents (Ashour et al., 2012).

Catalysis and Synthetic Applications

Research into the synthesis of [1,2,4]triazino[3,2-f]purines and related compounds has revealed the utility of these structures in catalysis and as intermediates in organic synthesis. These studies highlight the potential of compounds with similar structures in facilitating chemical transformations and the synthesis of complex molecules (Ueda et al., 1988).

Molecular Structure and Tautomerism Studies

Investigations into the tautomerism and stability of triazine derivatives have provided valuable insights into the electronic structure and reactivity of these compounds. Understanding the tautomeric equilibria and stability of such molecules is crucial for their application in medicinal chemistry and material science (Bede et al., 2021).

properties

IUPAC Name

1,7-bis[(4-fluorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F2N6O2/c1-14-11-29-19-20(26-22(29)31(27-14)13-16-5-9-18(25)10-6-16)28(2)23(33)30(21(19)32)12-15-3-7-17(24)8-4-15/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNMYSCCVRRPAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)F)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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